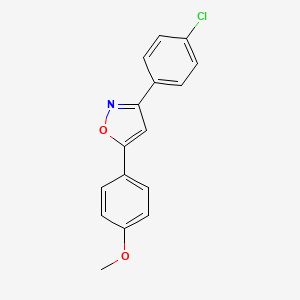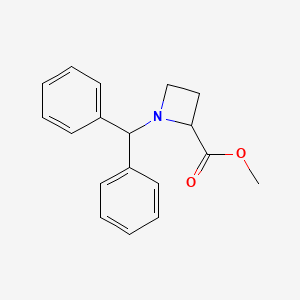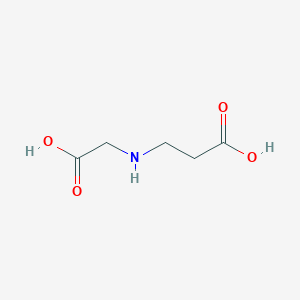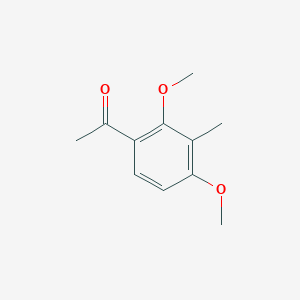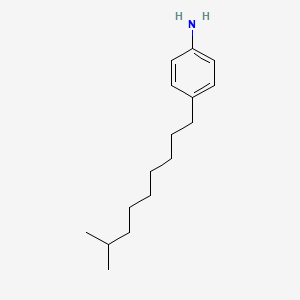
4-(8-Methylnonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Methylnonyl)aniline, also known as branched dodecylaniline, is an organic compound with the molecular formula C18H31N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a branched dodecyl group. This compound is used in various industrial applications due to its surfactant properties and its ability to interact with both hydrophilic and hydrophobic substances .
準備方法
Synthetic Routes and Reaction Conditions: 4-(8-Methylnonyl)aniline can be synthesized through the alkylation of aniline with branched dodecyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, followed by the addition of the branched dodecyl halide to form the desired product.
Industrial Production Methods: In industrial settings, the production of benzenamine, dodecyl-, branched often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and selectivity towards the desired product. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, and acylated derivatives
科学的研究の応用
4-(8-Methylnonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent wetting and penetrating properties
作用機序
The mechanism of action of benzenamine, dodecyl-, branched is primarily based on its ability to interact with both hydrophilic and hydrophobic substances. The branched dodecyl group provides hydrophobic interactions, while the amine group can form hydrogen bonds and ionic interactions with hydrophilic substances. This dual functionality allows it to act as an effective surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds in aqueous solutions .
類似化合物との比較
Benzenamine, dodecyl- (linear): Similar in structure but with a linear dodecyl group instead of a branched one.
Benzenamine, octyl- (branched): Contains a shorter branched alkyl chain.
Benzenamine, hexadecyl- (branched): Contains a longer branched alkyl chain.
Comparison:
Uniqueness: The branched structure of benzenamine, dodecyl-, branched provides better wetting and penetrating properties compared to its linear counterpart. The branched structure also enhances its ability to interact with complex biological membranes, making it more effective in certain applications.
特性
CAS番号 |
68411-48-3 |
|---|---|
分子式 |
C16H27N |
分子量 |
233.39 g/mol |
IUPAC名 |
4-(8-methylnonyl)aniline |
InChI |
InChI=1S/C16H27N/c1-14(2)8-6-4-3-5-7-9-15-10-12-16(17)13-11-15/h10-14H,3-9,17H2,1-2H3 |
InChIキー |
VTDJVUVSXKGADB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCC1=CC=C(C=C1)N |
正規SMILES |
CC(C)CCCCCCCC1=CC=C(C=C1)N |
Key on ui other cas no. |
68411-48-3 |
物理的記述 |
Liquid |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


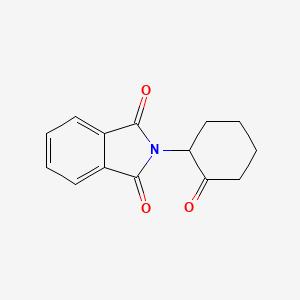
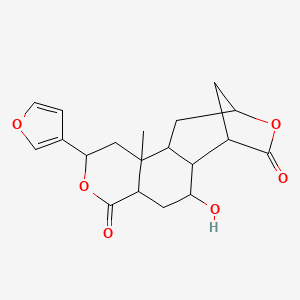
![6-Methylimidazo[2,1-b]thiazole](/img/structure/B1607133.png)
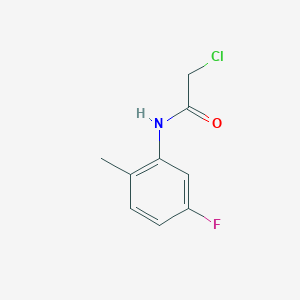
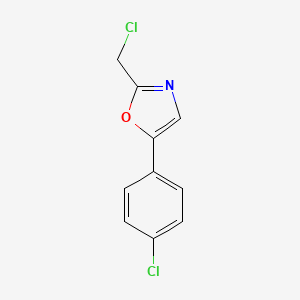
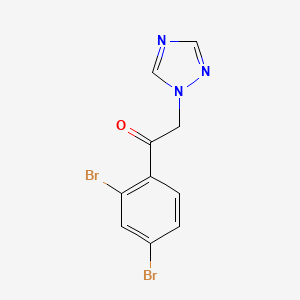
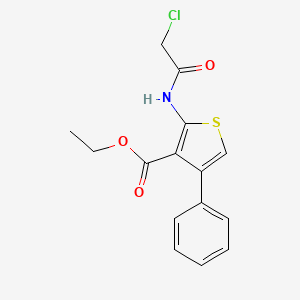
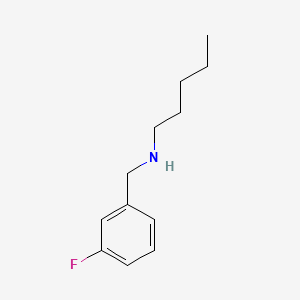
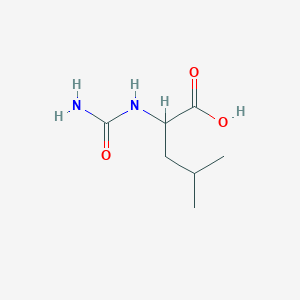
![7-Chloro-2,4-dimethyl-[1,8]naphthyridine](/img/structure/B1607146.png)
